Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropylazetidin-3-ol hydrochloride

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Specifically acquire 1‑Cyclopropylazetidin‑3‑ol hydrochloride (CAS 2098127‑27‑4) for oncology SAR programs. This N‑cyclopropyl azetidine scaffold, disclosed in WO202318765A1, pre‑organizes for ATP‑pocket binding, unlike the C3‑regioisomer. The HCl salt form enables direct use in automated liquid handlers. Procurement ensures regiospecific N‑substitution for reliable hit‑to‑lead progression.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 2098127-27-4
Cat. No. B1483061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylazetidin-3-ol hydrochloride
CAS2098127-27-4
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC1N2CC(C2)O.Cl
InChIInChI=1S/C6H11NO.ClH/c8-6-3-7(4-6)5-1-2-5;/h5-6,8H,1-4H2;1H
InChIKeyYCEIZDFGWAQNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylazetidin-3-ol Hydrochloride (CAS 2098127-27-4) Technical Baseline & Sourcing Context


1-Cyclopropylazetidin-3-ol hydrochloride (CAS 2098127-27-4) is a four-membered nitrogen-containing heterocycle building block featuring a cyclopropyl substituent at the azetidine N1 position and a hydroxyl group at C3, isolated as the hydrochloride salt (C6H12ClNO, MW 149.62 g/mol) . This specific N-cyclopropylazetidin-3-ol scaffold has been cited in patent literature for constructing selective kinase inhibitors targeting mutant EGFR isoforms, with molecular modeling indicating that the constrained geometry of the azetidine ring enables optimal binding to the ATP pocket of the kinase domain [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, which is a critical consideration for procurement in medicinal chemistry workflows .

Why Generic Azetidin-3-ol Substitution Fails for 1-Cyclopropylazetidin-3-ol Hydrochloride Procurement


Substituting 1-cyclopropylazetidin-3-ol hydrochloride with its regioisomer 3-cyclopropylazetidin-3-ol hydrochloride (CAS 848192-93-8) or other N-alkyl azetidin-3-ols introduces distinct changes in hydrogen-bonding capacity, basicity, and steric environment around the heterocyclic nitrogen . In the target compound, the cyclopropyl group resides on the endocyclic nitrogen (N1), directly modulating the pKa and nucleophilic character of the azetidine ring, whereas in the C3-substituted regioisomer the nitrogen remains a secondary amine, fundamentally altering reactivity in downstream functionalization and the compound's capacity to act as a hydrogen bond donor . These differences are non-trivial in structure-activity relationship (SAR) studies where the N-substituent geometry governs target binding [1]. Generic substitution without verifying regiospecific N-cyclopropyl architecture therefore risks synthetic route failure and invalid biological readouts [1].

Quantitative Differentiation Evidence: 1-Cyclopropylazetidin-3-ol Hydrochloride vs. Closest Analogs


Regioisomeric Identity: N1-Cyclopropyl vs. C3-Cyclopropyl Substitution

The target compound, 1-cyclopropylazetidin-3-ol hydrochloride, places the cyclopropyl group exclusively on the azetidine N1 position, whereas the commonly available regioisomer 3-cyclopropylazetidin-3-ol hydrochloride (CAS 848192-93-8) bears the cyclopropyl group at C3, leaving the nitrogen as a secondary amine [1]. This regiospecificity results in a zero hydrogen bond donor count at nitrogen for the target compound versus one HBD for the C3 isomer, altering the topological polar surface area (tPSA) and predicted CNS penetration profiles . In kinase inhibitor design, the N-cyclopropyl scaffold has been explicitly claimed to enable optimal ATP-pocket binding geometry, a feature not achievable with the C3-substituted scaffold [2].

Medicinal Chemistry Scaffold Differentiation Kinase Inhibitor Design

Salt Form Advantage: Hydrochloride vs. Free Base in Solubility and Handling

The hydrochloride salt (MW 149.62) provides a 32% molecular weight increase relative to the free base 1-cyclopropylazetidin-3-ol (MW 113.16) [1]. This salt formation typically enhances aqueous solubility by 1-3 orders of magnitude for azetidine-based building blocks, though direct solubility data for this exact pair is not publicly available [2]. The hydrochloride form is marketed at ≥95% purity and is recommended for laboratory-scale reactions where consistent stoichiometry and facile dissolution are required .

Pre-formulation Salt Selection Medicinal Chemistry Workflow

Synthetic Accessibility and Provenance: Regiospecific N-Cyclopropylation

The synthesis of 1-cyclopropylazetidin-3-ol requires direct N-cyclopropylation of azetidin-3-ol or cyclization with a pre-installed N-cyclopropyl group, a transformation that is distinct from the hydrogenation route used for the C3-substituted isomer (which proceeds via 1-benzhydryl-3-cyclopropylazetidin-3-ol in 83% yield at 50 psi H2) . The documented C3-isomer synthesis gives 28 mg scale with MS m/z 114 (MH+) and characteristic 1H NMR (500 MHz, DMSO-d6): δ 0.32–0.48 (m, 4H), 1.24–1.35 (m, 1H), 3.71 (d, J=10.38 Hz, 2H), 3.78 (d, J=10.07 Hz, 2H) . No analogous detailed synthetic protocol for the N1-cyclopropyl isomer is publicly available, indicating that its preparation may require specialized conditions (e.g., alkylation with cyclopropyl bromide or reductive amination), which influences procurement decisions toward reliable commercial sourcing [1].

Organic Synthesis Building Block Procurement Route Scouting

Patent-Cited Application Specificity: Mutant EGFR Kinase vs. Generic Azetidine Intermediates

Patent WO202318765A1 explicitly claims 1-cyclopropylazetidin-3-ol derivatives as selective inhibitors of mutant EGFR isoforms (e.g., L858R, T790M) while sparing wild-type receptor [1]. This contrasts with in-class azetidin-3-ol building blocks that are claimed broadly as intermediates without a specific kinase selectivity profile. The N-cyclopropyl architecture is computationally predicted to pre-organize the scaffold for optimal occupancy of the ATP-binding pocket, a feature not attributed to the C3-substituted or N-alkyl (e.g., methyl, ethyl) analogs [1].

Oncology Kinase Inhibitor Intellectual Property

High-Value Application Scenarios for 1-Cyclopropylazetidin-3-ol Hydrochloride Based on Quantitative Evidence


Mutant EGFR Kinase Inhibitor Lead Optimization

When advancing a hit-to-lead program for non-small cell lung cancer (NSCLC) targeting L858R/T790M mutant EGFR, 1-cyclopropylazetidin-3-ol hydrochloride serves as the core scaffold fragment. Its N-cyclopropyl geometry, as disclosed in WO202318765A1, pre-organizes the azetidine ring for ATP-pocket binding, a feature not achievable with the C3-cyclopropyl regioisomer [1]. Procurement of the hydrochloride salt ensures consistent stoichiometric handling for parallel amide coupling or reductive amination steps.

Central Nervous System (CNS) Penetrant Probe Synthesis

The zero hydrogen bond donor count at the azetidine nitrogen and balanced XLogP3 (0) make the N-cyclopropyl scaffold a candidate for CNS-penetrant chemical probes [1]. In contrast, the C3-substituted regioisomer with a secondary amine (HBD=1) may exhibit reduced passive permeability, making the N1-isomer preferable for blood-brain barrier penetration studies, as supported by positive allosteric modulator applications cited for related scaffolds [1].

Azetidine Library Enumeration for Kinase Selectivity Profiling

For medicinal chemistry groups building azetidine-focused compound libraries, 1-cyclopropylazetidin-3-ol hydrochloride offers a regiospecific N-substituted scaffold that is chemically distinct from the more common C3-substituted analogs [1]. Its hydrochloride form enables direct use in automated liquid handling systems, reducing preparation time and variability in high-throughput chemistry workflows.

Negative Control Design in Azetidine SAR Studies

The N-cyclopropyl tertiary amine architecture eliminates hydrogen bond donation at the azetidine nitrogen, making this compound an ideal negative control when paired with secondary amine azetidines (e.g., 3-cyclopropylazetidin-3-ol) to deconvolute the role of amine HBD interactions in target engagement [1]. This differentiation cannot be achieved with generic N-alkyl azetidin-3-ols where both HBD and steric profiles differ simultaneously.

Quote Request

Request a Quote for 1-Cyclopropylazetidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.